3-(7-Hydroxy-6H-indeno[2,1-C][1,5]benzothiazepin-6-YL)phenyl 4-nitrobenzoate
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Overview
Description
3-(7-oxo-7,12-dihydro-6H-indeno[2,1-c][1,5]benzothiazepin-6-yl)phenyl 4-nitrobenzoate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes an indeno-benzothiazepine core fused with a phenyl nitrobenzoate moiety. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 3-(7-oxo-7,12-dihydro-6H-indeno[2,1-c][1,5]benzothiazepin-6-yl)phenyl 4-nitrobenzoate typically involves multi-step organic reactionsCommon reagents used in these reactions include aromatic aldehydes, 1,3-indandione, and various catalysts such as hydrochloric acid and polyphosphoric acid . Industrial production methods may involve optimizing these reactions for higher yields and purity, using scalable processes and advanced purification techniques.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the nitro group to an amino group, altering the compound’s properties.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups. Common reagents and conditions for these reactions include strong acids, bases, and specific catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(7-oxo-7,12-dihydro-6H-indeno[2,1-c][1,5]benzothiazepin-6-yl)phenyl 4-nitrobenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 3-(7-oxo-7,12-dihydro-6H-indeno[2,1-c][1,5]benzothiazepin-6-yl)phenyl 4-nitrobenzoate include other indeno-benzothiazepine derivatives and phenyl nitrobenzoate compounds. These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of 3-(7-oxo-7,12-dihydro-6H-indeno[2,1-c][1,5]benzothiazepin-6-yl)phenyl 4-nitrobenzoate lies in its specific combination of the indeno-benzothiazepine core with the phenyl nitrobenzoate moiety, which may confer unique properties and applications .
Properties
Molecular Formula |
C29H18N2O5S |
---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
[3-(12-oxo-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-11-yl)phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C29H18N2O5S/c32-27-22-9-2-1-8-21(22)26-25(27)28(37-24-11-4-3-10-23(24)30-26)18-6-5-7-20(16-18)36-29(33)17-12-14-19(15-13-17)31(34)35/h1-16,28,30H |
InChI Key |
DJPCTDNXHIIIMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(SC4=CC=CC=C4N3)C5=CC(=CC=C5)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
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